molecular formula C13H10FNO4 B6389530 5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid CAS No. 1261898-96-7

5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid

Cat. No.: B6389530
CAS No.: 1261898-96-7
M. Wt: 263.22 g/mol
InChI Key: UELBEGPKJKYXBK-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxycarbonylphenylboronic acid
  • 2-Fluoro-4-methoxyphenylboronic acid
  • 1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane

Uniqueness

5-(2-Fluoro-4-methoxyphenyl)-2-hydroxynicotinic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, combined with the hydroxynicotinic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-8-2-3-9(11(14)5-8)7-4-10(13(17)18)12(16)15-6-7/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELBEGPKJKYXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687534
Record name 5-(2-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-96-7
Record name 5-(2-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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